molecular formula C₁₄H₂₄N₂O₇ B1139879 [(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea CAS No. 128741-75-3

[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea

Cat. No.: B1139879
CAS No.: 128741-75-3
M. Wt: 332.35
Attention: For research use only. Not for human or veterinary use.
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Description

[(4R,5R)-4-[(4R,5R)-5-Hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea is a highly specialized organic compound characterized by its bicyclic 1,3-dioxane framework. The molecule features two stereogenic centers (4R,5R) in each dioxane ring, with a hydroxyl group at the 5-position of the inner ring and a urea moiety attached to the outer ring.

Properties

IUPAC Name

[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O6/c1-12(2)18-5-7(15-11(14)17)9(20-12)10-8(16)6-19-13(3,4)21-10/h7-10,16H,5-6H2,1-4H3,(H3,14,15,17)/t7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBXATAWVSAMQB-ZYUZMQFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(C(O1)C2C(COC(O2)(C)C)O)NC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]([C@@H](O1)[C@H]2[C@@H](COC(O2)(C)C)O)NC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea typically involves the protection of hydroxyl groups in D-mannitol using isopropylidene groupsThe reaction conditions often include the use of solvents such as dichloromethane, ether, ethyl acetate, and methanol .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves multiple steps of protection and deprotection of functional groups, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of [(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The oxamoylamino group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The isopropylidene groups provide stability and specificity to the compound’s interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs involve bicyclic dioxane derivatives, such as those described in the European patent (EP 4 374 877 A2). For example:

  • (S)-4-((3-Bromopropoxy)methyl)-2,2-dimethyl-1,3-dioxane (synthesized in Step 1 of ) shares the 2,2-dimethyl-1,3-dioxane core but lacks the urea group and hydroxyl substitution .
  • The title compound in , (4aR)-1-[[4-[3-[(2R)-2,3-Dihydroxypropoxy]propoxy]-2,3-difluorophenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide , incorporates a pyrrolopyridazine-carboxamide scaffold instead of urea, with fluorinated aromatic substituents enhancing metabolic stability .

Notes on Evidence Limitations

The provided sources lack explicit data on [(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea. Comparisons are inferred from structurally related compounds in the same chemical class. Further experimental validation (e.g., crystallography, bioactivity assays) is required to confirm these hypotheses.

Biological Activity

The compound [(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The structure of the compound includes multiple dioxane rings and a urea moiety, contributing to its unique chemical properties. The stereochemistry at the 4R and 5R positions is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds structurally related to [(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that derivatives of similar structures selectively inhibit the proliferation of colon cancer cells (HCT116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most potent compounds showed significant apoptotic activity in cancerous cells while sparing normal cells (HEK293) .

The mechanism by which these compounds exert their anticancer effects appears to involve the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. The compounds were found to interact with specific signaling pathways such as HSP90 and TRAP1 mediated pathways .

Data Table: Biological Activity Overview

Study Cell Line IC50 (mg/mL) Mechanism of Action
Study 1HCT1160.12HDAC Inhibition
Study 2HCT1160.81Apoptosis Induction
Study 3HEK293>1.0Selective Toxicity

Case Study 1: Antiproliferative Effects

A series of derivatives were synthesized based on the core structure of [(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea . The study highlighted that several compounds exhibited strong antiproliferative effects against various cancer cell lines while demonstrating minimal toxicity toward non-cancerous cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to elucidate the binding interactions between these compounds and their target proteins. The results indicated a strong affinity for HDAC enzymes, suggesting a viable pathway for therapeutic intervention in cancer treatment .

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